3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)-
CAS No.: 656824-61-2
Cat. No.: VC16819659
Molecular Formula: C31H34O
Molecular Weight: 422.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 656824-61-2 |
|---|---|
| Molecular Formula | C31H34O |
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | 2,3-dibenzyl-2-(cyclohexylmethyl)-1-phenylbut-3-en-1-one |
| Standard InChI | InChI=1S/C31H34O/c1-25(22-26-14-6-2-7-15-26)31(23-27-16-8-3-9-17-27,24-28-18-10-4-11-19-28)30(32)29-20-12-5-13-21-29/h2-3,5-9,12-17,20-21,28H,1,4,10-11,18-19,22-24H2 |
| Standard InChI Key | BVKVTCNZPGJAFO-UHFFFAOYSA-N |
| Canonical SMILES | C=C(CC1=CC=CC=C1)C(CC2CCCCC2)(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2,3-dibenzyl-2-(cyclohexylmethyl)-1-phenylbut-3-en-1-one, reflects its intricate structure. Key features include:
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A butenone () core at position 1.
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Phenyl groups at positions 1, 2, and 3.
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A cyclohexylmethyl group branching from the second carbon.
The stereochemistry is undefined in current literature, suggesting potential for stereoisomerism, though no studies have confirmed this.
Table 1: Key Identifiers of 3-Buten-1-one, 2-(Cyclohexylmethyl)-1-Phenyl-2,3-Bis(Phenylmethyl)-
| Property | Value |
|---|---|
| CAS No. | 656824-61-2 |
| Molecular Formula | |
| Molecular Weight | 422.6 g/mol |
| SMILES | C=C(CC1=CC=CC=C1)C(CC2CCCCC2)(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
| InChI Key | BVKVTCNZPGJAFO-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectra (e.g., NMR, IR) are unavailable, computational predictions using tools like Gaussian or Schrödinger Suite could infer key properties:
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-NMR: Expected signals include vinyl protons ( 5.0–6.0 ppm), aromatic protons ( 7.0–7.5 ppm), and cyclohexyl methylene protons ( 1.0–2.5 ppm).
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LogP: Estimated at 6.2–7.0 due to extensive hydrophobic substituents, suggesting low aqueous solubility.
Synthesis and Manufacturing Approaches
Challenges in Synthesis:
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Steric Hindrance: Bulky substituents impede reaction kinetics.
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Regioselectivity: Competing reactions at multiple reactive sites.
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Purification: Difficulty isolating the product from complex mixtures.
Physicochemical Properties
Thermal Stability
The compound’s thermal behavior remains unstudied, but its high molecular weight and aromaticity suggest a melting point above 150°C and decomposition temperatures exceeding 300°C.
Solubility and Reactivity
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Solubility: Likely soluble in nonpolar solvents (e.g., toluene, dichloromethane) but insoluble in water.
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Reactivity: The α,β-unsaturated ketone moiety may undergo:
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Diels-Alder Reactions: With dienes to form six-membered rings.
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Nucleophilic Additions: At the carbonyl or β-carbon positions.
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Challenges in Research and Development
Lack of Standardized Data
Absence of the following hinders progress:
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Crystallographic Data: Unknown solid-state conformation.
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Toxicological Profiles: Safety data for handling and storage.
Scalability Issues
Multi-step syntheses with low yields (e.g., 31% in analogous reactions ) complicate large-scale production.
Future Directions and Concluding Remarks
Prioritized Research Areas
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Synthetic Optimization: Develop catalytic, asymmetric methods to improve efficiency.
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Computational Modeling: Predict reactivity and selectivity using DFT calculations.
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Biological Screening: Test against cancer cell lines or microbial targets.
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